2-(3-Methylpiperidin-1-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMLJDZKPYMXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308544 | |
| Record name | 3-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39123-22-3 | |
| Record name | 3-Methyl-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39123-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Methylpiperidin 1 Yl Ethanol
Retrosynthetic Analysis of the 2-(3-Methylpiperidin-1-yl)ethanol Structure
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnections involve the C-N bonds within the piperidine (B6355638) ring and the bond connecting the ethanol (B145695) side chain to the nitrogen atom.
One logical disconnection is the bond between the piperidine nitrogen and the 2-hydroxyethyl group. This leads back to two key synthons: 3-methylpiperidine (B147322) and a two-carbon electrophile such as ethylene (B1197577) oxide or 2-haloethanol. This approach simplifies the synthesis to the alkylation of a pre-formed 3-methylpiperidine ring.
A more fundamental disconnection breaks down the piperidine ring itself. This can be envisioned through a reversal of a reductive amination or a ring-closing metathesis reaction, leading to acyclic precursors. For instance, a disconnection of the C2-N and C6-N bonds could suggest a precursor like 1,5-diamino-3-methylhexane, although this is a less common synthetic strategy. A more practical retrosynthetic approach involving ring formation would disconnect one C-N bond, suggesting a precursor that can undergo intramolecular cyclization.
Classical Synthetic Routes to this compound
Traditional methods for synthesizing this compound often rely on well-established reactions, providing reliable, albeit sometimes low-yielding or non-stereoselective, pathways to the target molecule.
Alkylation Reactions in the Synthesis of this compound
The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of 3-methylpiperidine. This reaction involves the nucleophilic attack of the secondary amine of 3-methylpiperidine on an electrophilic two-carbon synthon.
A frequent choice for the electrophile is ethylene oxide. The reaction proceeds via a ring-opening mechanism where the nitrogen atom of 3-methylpiperidine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the desired product after an aqueous workup.
Alternatively, 2-haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, can be used as the alkylating agent. This reaction typically requires a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperidine, enhancing its nucleophilicity. The reaction conditions for these alkylation reactions can be optimized by varying the solvent, temperature, and base.
| Alkylating Agent | Base | Solvent | Yield (%) |
| Ethylene Oxide | None | Methanol (B129727) | Moderate |
| 2-Chloroethanol | K2CO3 | Acetonitrile | Good |
| 2-Bromoethanol | NaHCO3 | Ethanol | Good |
Reductive Amination Approaches for this compound Precursors
Reductive amination is a powerful and versatile method for forming C-N bonds and can be applied to the synthesis of precursors to this compound. d-nb.infomasterorganicchemistry.com This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. d-nb.infomasterorganicchemistry.com While not a direct route to the final product, it is crucial for the synthesis of the 3-methylpiperidine ring from acyclic precursors.
For instance, a suitable diketone or dialdehyde (B1249045) can react with an amine to form a cyclic imine, which can then be reduced to the piperidine ring. The choice of reducing agent is critical for the success of this reaction, with common reagents including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The use of catalytic hydrogenation with reagents like H2/Pd-C is also a viable option. d-nb.info
Ring-Opening and Cyclization Strategies for the Piperidine Moiety
The construction of the 3-methylpiperidine ring itself can be achieved through various ring-opening and cyclization strategies. One approach involves the oxidative cleavage of a suitable cyclic olefin, followed by a ring-closing double reductive amination. nih.gov For example, a cyclopentene (B43876) derivative can be oxidized to a diformyl intermediate, which then undergoes cyclization with an amine to form the piperidine ring. nih.gov
Another strategy involves the ring-opening of activated heterocyclic precursors. For example, the reaction of piperidine with 2-(chloromethyl)oxirane can lead to the formation of a racemic alcohol intermediate. researchgate.net While this specific example leads to a different final product, the principle of using a ring-opening reaction to introduce functionality is a key synthetic strategy. nih.gov
Advanced Synthetic Approaches to this compound
More recent synthetic efforts have focused on developing stereoselective methods to access specific enantiomers of this compound, which is crucial for its potential applications in medicinal chemistry.
Stereoselective Synthesis of this compound Enantiomers
The stereoselective synthesis of the enantiomers of this compound requires careful control of the stereochemistry at the C3 position of the piperidine ring. This can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool material.
One approach involves the asymmetric synthesis of a key intermediate, such as (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, from commercially available D-phenylglycinol and delta-valerolactone. researchgate.net The stereoselectivity of the alkylation step to introduce the methyl group can be influenced by the presence or absence of a protecting group on a hydroxyl functionality. researchgate.net Subsequent reduction of the lactam and removal of the chiral auxiliary would lead to the desired enantiomer of 3-methylpiperidine, which can then be alkylated as described previously to yield the final product.
Another strategy employs enzymatic resolutions. For instance, a racemic mixture of a suitable precursor alcohol can be resolved using lipases in the presence of an acyl donor. researchgate.net This allows for the separation of the enantiomers, providing access to both (R)- and (S)- configurations.
Furthermore, asymmetric synthesis of substituted piperidines can be achieved through methods like Sharpless epoxidation followed by regioselective ring-opening and ring-closing metathesis. nih.gov This allows for the establishment of the desired stereocenters with high enantiomeric and diastereomeric control. nih.gov
| Method | Chiral Source | Key Step | Stereoselectivity |
| Chiral Auxiliary | D-phenylglycinol | Diastereoselective alkylation | High de |
| Enzymatic Resolution | Lipase | Kinetic resolution | High ee |
| Asymmetric Catalysis | Sharpless Epoxidation | Asymmetric epoxidation | High ee |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing catalytic methods. nih.govrasayanjournal.co.in
One key aspect is the use of environmentally benign solvents. For instance, the rhodium-catalyzed asymmetric synthesis of chiral phenols has been successfully carried out in ethanol, a renewable and less toxic solvent compared to many common organic solvents. rsc.org The development of synthetic routes for this compound in water or other green solvents would significantly improve its environmental profile.
Atom economy is another central principle of green chemistry. Catalytic methods, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric reactions. organic-chemistry.orgsnnu.edu.cnnih.gov Furthermore, one-pot or multicomponent reactions, where multiple transformations occur in a single reaction vessel, can reduce the number of steps, solvent usage, and waste generation. An efficient one-pot multicomponent synthesis of polysubstituted tetrahydropyridines has been described, which aligns with green chemistry principles. researchgate.net
The replacement of hazardous reagents is also crucial. For example, in solid-phase peptide synthesis, which often involves piperidine derivatives, efforts have been made to replace piperidine with greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) for Fmoc removal. rsc.org While not directly related to the synthesis of the target molecule, it reflects the trend towards safer chemicals in processes involving piperidines.
Flow Chemistry Applications in the Synthesis of this compound
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. These benefits are particularly relevant for industrial production.
The synthesis of 2-substituted N-(methyl-d)-piperidines has been demonstrated using flow electrochemistry. researchgate.netnih.govnih.gov In this process, an anodic methoxylation of N-formylpiperidine is carried out in a microfluidic electrolysis cell, which allows for efficient and scalable production of a key intermediate. researchgate.netnih.govnih.gov This intermediate can then be reacted with various nucleophiles to introduce substituents at the 2-position. A similar flow-based approach could be envisioned for the N-alkylation of 3-methylpiperidine to produce this compound.
Flow chemistry has also been applied to the photoaddition of N-nitrosopiperidines to alkynes, demonstrating its utility in handling reactive intermediates and improving reaction outcomes compared to batch processes. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities.
Industrial Synthesis Considerations for this compound
The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and robustness of the chemical process.
Optimization of Reaction Conditions for Scalable Production
For the industrial synthesis of this compound, optimization of reaction conditions is paramount to maximize yield, minimize costs, and ensure process safety. This involves a systematic study of various reaction parameters.
A case study on the optimized synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights several aspects of process optimization. researchgate.net This includes the selection of optimal reagents, solvents, and reaction temperatures for each step. For instance, the Strecker-type condensation was optimized to achieve a yield of approximately 90% for the anilino-nitrile intermediate. researchgate.net Subsequent steps, such as hydrolysis and N-acylation, were also carefully examined to improve yields and purity. researchgate.net
For a hypothetical industrial synthesis of this compound, key optimization parameters would include:
Catalyst Loading: In a catalytic route, minimizing the amount of expensive transition metal catalyst without compromising reaction time or yield is crucial.
Solvent Selection: Choosing a solvent that is inexpensive, recyclable, safe, and provides good solubility for reactants and intermediates is essential. The impact of the solvent on reaction rate and selectivity must also be evaluated.
Temperature and Pressure: These parameters need to be carefully controlled to ensure optimal reaction rates and to prevent side reactions or decomposition of products. For exothermic reactions, efficient heat removal is a critical safety and process control consideration, which is often better managed in flow reactors.
Work-up and Purification: The purification method (e.g., crystallization, distillation, chromatography) must be efficient, scalable, and minimize product loss. The development of a crystallization-induced dynamic resolution, as demonstrated for a lactam precursor to a chiral piperidine, can be a highly effective strategy for both purification and stereochemical control on a large scale. acs.org
| Parameter | Considerations for Optimization | Potential Impact |
| Catalyst/Reagent Stoichiometry | Minimize excess reagents to reduce cost and waste. | Improved atom economy and process mass intensity (PMI). |
| Solvent | Use of green, recyclable, and low-toxicity solvents. | Reduced environmental impact and improved process safety. |
| Temperature | Balance reaction rate with selectivity and stability. | Optimized yield and purity, prevention of side reactions. |
| Pressure | For reactions involving gases (e.g., hydrogenation). | Enhanced reaction rates and conversions. |
| Reaction Time | Minimize batch time to increase throughput. | Improved process efficiency and productivity. |
| Purification Method | Favor crystallization over chromatography for scalability. | Reduced solvent consumption and cost of goods. |
Development of Efficient Purification Protocols for this compound
The purification of this compound from a crude reaction mixture is essential to isolate the compound with high purity. The strategy employed depends on the physical state of the compound (liquid or solid), the nature of the impurities, and the scale of the purification. Several standard laboratory techniques are applicable, including distillation, acid-base extraction, column chromatography, and recrystallization.
Distillation
If this compound is a liquid with sufficient thermal stability, vacuum distillation can be an effective method for purification. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition. This method is particularly useful for removing non-volatile impurities or solvents with significantly different boiling points. The recovery of 2-piperidineethanol (B17955) from a reaction mixture by distillation after catalyst filtration has been documented. researchgate.net
Acid-Base Extraction
The presence of the basic piperidine nitrogen atom allows for purification using acid-base extraction. The crude product can be dissolved in a water-immiscible organic solvent, such as diethyl ether or dichloromethane. Washing this solution with a dilute aqueous acid (e.g., hydrochloric acid) will protonate the basic nitrogen, forming a water-soluble ammonium (B1175870) salt. rochester.edu This salt will move into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. The aqueous layer can then be collected, made basic with a reagent like sodium hydroxide (B78521) to regenerate the free amine, and the pure product can be extracted back into an organic solvent. researchgate.net
Column Chromatography
Column chromatography is a highly versatile and widely used method for purifying compounds of varying polarities. uvic.ca For this compound, which contains both a polar alcohol group and a tertiary amine, silica (B1680970) gel is a common choice for the stationary phase. uvic.ca Since silica gel is slightly acidic, it can strongly interact with basic compounds like amines, sometimes leading to poor separation or "tailing". To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 1-3%), can be added to the eluent system to neutralize the acidic sites on the silica gel. rochester.edu The purification of pyridine (B92270) and imidazole (B134444) compounds, which can be tricky, may benefit from using a small percentage of acid or base in the eluent system. researchgate.net
The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or isopropanol) is typically used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. For polar compounds, solvent systems like methanol/dichloromethane are often employed. rochester.edu The table below lists potential solvent systems based on those used for analogous compounds.
Table 1: Potential Eluent Systems for Column Chromatography
| Non-Polar Solvent | Polar Solvent | Modifier (Optional) | Typical Application/Notes |
|---|---|---|---|
| Hexane or Heptane | Ethyl Acetate | ~1% Triethylamine | A standard system for moderately polar compounds. rochester.edu |
| Dichloromethane (DCM) | Methanol | ~1% Triethylamine | Effective for more polar compounds. rochester.edu The methanol concentration is usually kept below 10% to avoid dissolving the silica gel. rochester.edu |
| Dichloromethane (DCM) | Acetone | ~1% Triethylamine | An alternative system for polar molecules. researchgate.net |
| Ethyl Acetate | Hexane | None | Used for purifying some piperidine derivatives, often in a 1:4 ratio. chemrevlett.com |
Recrystallization
If this compound is a solid at room temperature, recrystallization is a powerful technique for achieving high purity. chemrevlett.com This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities dissolved in the solvent. chemrevlett.com
The choice of solvent is crucial. An ideal solvent should dissolve the compound well when hot but poorly when cold. For amino alcohols, polar solvents or mixtures of solvents are often effective. Ethanol is a very common and effective recrystallization solvent for piperidine derivatives. chemrevlett.com Sometimes, a solvent mixture (e.g., ethanol-water, cyclohexane-DCM, or heptane-ethyl acetate) is required to achieve the optimal solubility profile. reddit.com
Table 2: Common Solvents for Recrystallization of Piperidine Derivatives
| Solvent/Mixture | Notes |
|---|---|
| Ethanol | A widely used solvent for recrystallizing piperidin-4-one derivatives. chemrevlett.com Both 95% and absolute ethanol can be effective. youtube.com |
| Methanol/Water | A common mixed-solvent system for polar compounds. reddit.com |
| Acetone/Water | Another effective mixed-solvent system. reddit.com |
| Isopropyl Alcohol | A good solvent for recrystallizing greasy or poorly soluble compounds. reddit.com |
| Ethanol/Ethyl Acetate | Has been used to recrystallize 2,6-diaryl-3-(4-arylthio)piperidin-4-one derivatives. chemrevlett.com |
For amines that are difficult to crystallize, forming a salt by adding an acid (like HCl) can sometimes facilitate the formation of well-defined crystals. rochester.edu The resulting salt can then be recrystallized.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Methylpiperidine |
| Ethylene oxide |
| 2-Chloroethanol |
| 2-Bromoethanol |
| Potassium carbonate |
| Acetonitrile |
| Dimethylformamide (DMF) |
| Triethylamine |
| 2-piperidineethanol |
| Diethyl ether |
| Dichloromethane |
| Hydrochloric acid |
| Sodium hydroxide |
| Silica gel |
| Hexane |
| Heptane |
| Ethyl acetate |
| Isopropanol |
| Methanol |
| Acetone |
| Ethanol |
| Cyclohexane |
| 2,6-diaryl-3-(4-arylthio)piperidin-4-one |
Chemical Transformations and Reactivity of 2 3 Methylpiperidin 1 Yl Ethanol
Reactions Involving the Hydroxyl Functional Group of 2-(3-Methylpiperidin-1-yl)ethanol
The hydroxyl (-OH) group of this compound is a primary alcohol, which imparts characteristic reactivity to the molecule. It readily participates in esterification, etherification, oxidation, and derivatization reactions.
Esterification and Etherification Reactions
Esterification: The conversion of alcohols to esters, is a fundamental reaction of the hydroxyl group. In the case of this compound, this can be achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. These reactions typically require a catalyst, such as a strong acid, or a coupling agent to facilitate the formation of the ester linkage. The esterification of secondary metabolite compounds, for instance, can enhance their biological activity. medcraveonline.com
The general scheme for the esterification of this compound is as follows:
With a carboxylic acid (R-COOH): This equilibrium reaction is often driven to completion by removing the water formed, a process known as Fischer esterification.
With an acid chloride (R-COCl): This reaction is generally faster and more irreversible than Fischer esterification and is often carried out in the presence of a base to neutralize the HCl byproduct.
With an acid anhydride (B1165640) ((RCO)₂O): This reaction is also an efficient method for ester formation, often catalyzed by an acid or a base.
Etherification: The hydroxyl group can also be converted to an ether. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the presence of the basic tertiary amine in this compound, careful selection of the base is necessary to avoid quaternization of the nitrogen atom.
Oxidation and Reduction Pathways of the Hydroxyl Group
Oxidation: The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
To an Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage.
To a Carboxylic Acid: Stronger oxidizing agents will typically oxidize the primary alcohol all the way to a carboxylic acid.
Reduction: While the hydroxyl group itself is not typically reduced, the functional groups it can be converted to, such as aldehydes or carboxylic acids, can be. For instance, if the hydroxyl group is first oxidized to an aldehyde or carboxylic acid, these can then be reduced back to the alcohol or further to other functional groups.
Derivatization for Spectroscopic Analysis
The hydroxyl group can be derivatized to enhance its properties for analytical purposes, such as in chromatography or mass spectrometry. For example, derivatization can increase the volatility of the compound for gas chromatography or improve its ionization efficiency for mass spectrometry. A novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), has been shown to be effective for the enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. researchgate.net
Reactions of the Tertiary Amine Moiety in this compound
The tertiary amine in the piperidine (B6355638) ring is another key reactive center in the molecule. It is nucleophilic and basic, allowing it to participate in a range of reactions.
Quaternization and Amine Oxide Formation
Quaternization: As a tertiary amine, the nitrogen atom in this compound can react with alkyl halides to form quaternary ammonium (B1175870) salts. mdpi.com This reaction involves the alkylation of the nitrogen, resulting in a positively charged nitrogen atom with four carbon substituents. The reaction conditions, such as the nature of the alkyl halide and the solvent, can influence the rate and yield of quaternization. mdpi.com
Amine Oxide Formation: Tertiary amines can be oxidized to form amine oxides using oxidizing agents like hydrogen peroxide or peroxy acids. This reaction results in the formation of a new N-O bond.
Coordination Chemistry with Metal Centers
The structure of this compound, featuring a nitrogen atom within the piperidine ring and a hydroxyl group on the ethyl substituent, allows it to function as an effective N,O-bidentate ligand. This dual-coordination capability enables the formation of stable five-membered chelate rings with a variety of metal ions.
The synthesis of metal complexes with this type of amino alcohol ligand typically involves reacting the compound with a metal salt (e.g., chlorides or acetates) in a suitable solvent such as ethanol (B145695) or methanol (B129727). rasayanjournal.co.innih.govmdpi.com The reaction mixture is often refluxed to ensure completion. rasayanjournal.co.ineujournal.org The resulting metal complexes precipitate upon cooling or solvent evaporation and can be isolated, purified by recrystallization, and characterized. rasayanjournal.co.inscirp.org
The coordination of the ligand to the metal center is confirmed through various spectroscopic and analytical techniques. A shift in the infrared (IR) stretching frequencies of the O-H and C-N bonds, along with the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in the far-IR region, provides direct evidence of complexation. rasayanjournal.co.in Electronic spectra and magnetic moment measurements help in determining the geometry of the resulting complexes, which are commonly octahedral or square planar, depending on the metal ion and stoichiometry. nih.gov
The table below outlines the expected coordination behavior of this compound with several common transition metals, based on established principles of coordination chemistry with similar N,O-bidentate ligands. nih.govmdpi.com
| Metal Ion | Expected Geometry | Coordination Mode | General Synthetic Method |
|---|---|---|---|
| Co(II) | Octahedral | Bidentate (N,O) | Reaction of CoCl₂·6H₂O with the ligand in ethanol, often with reflux. mdpi.com |
| Ni(II) | Octahedral | Bidentate (N,O) | Mixing NiCl₂·6H₂O with the ligand in ethanol at room temperature or with reflux. mdpi.com |
| Cu(II) | Square Planar or Distorted Octahedral | Bidentate (N,O) | Reaction of a Cu(II) salt with the ligand in a 1:2 molar ratio in an ethanolic solution. rasayanjournal.co.in |
| Zn(II) | Tetrahedral or Octahedral | Bidentate (N,O) | Mixing a Zn(II) salt with the ligand in a hot methanolic or ethanolic solution. nih.gov |
Reactivity of the Piperidine Ring in this compound
The reactivity of the molecule can be considered in terms of its functional groups: the tertiary amine, the alcohol, and the saturated piperidine ring itself. The piperidine ring is a stable, saturated heterocycle and generally exhibits low reactivity.
Electrophilic Aromatic Substitution (if applicable to ring modifications)
This type of reaction is not applicable to this compound. Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, which possess a delocalized π-electron system. The piperidine ring is aliphatic and lacks this feature, making it insusceptible to this reaction pathway.
Nucleophilic Substitution Reactions on Ring Substituents
While the saturated carbon atoms of the piperidine ring are not susceptible to direct nucleophilic attack, the substituents on the ring can be chemically modified via nucleophilic substitution pathways. The hydroxyl group of the ethanol moiety is a prime site for such transformations. Although it is a poor leaving group itself, it can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate substitution.
A representative synthetic strategy involves a two-step process:
Activation of the Hydroxyl Group: The primary alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (like triethylamine) to form the corresponding mesylate or tosylate ester.
Nucleophilic Displacement: The resulting ester is then treated with a nucleophile, which displaces the mesylate or tosylate group.
This approach has been successfully used in the synthesis of various piperidine derivatives. For instance, a piperidine ethanol can be converted to its mesylate, which then undergoes nucleophilic substitution with an amine to yield a new aminoethyl-piperidine derivative. nih.gov
The table below details this synthetic transformation.
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Esterification (Mesylation) | Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et₃N) | Converts the poor leaving group (-OH) into a good leaving group (-OMs). nih.gov |
| 2 | Nucleophilic Substitution (SN2) | A nucleophile (e.g., Benzylamine, R-NH₂) | Displaces the mesylate group to form a new C-N bond. nih.gov |
Ring-Opening/Ring-Closing Metathesis Strategies (if applicable)
Ring-Opening Metathesis Polymerization (ROMP) is a polymerization reaction driven by the relief of ring strain in cyclic olefins. wikipedia.org The saturated piperidine ring in this compound is strain-free and lacks a double bond within the ring structure, making it an unsuitable substrate for ROMP.
Conversely, Ring-Closing Metathesis (RCM) is a powerful and widely used strategy for the synthesis of a variety of unsaturated heterocyclic rings, including substituted piperidines. researchgate.net While not a reaction of the pre-formed piperidine ring, RCM provides a key synthetic route to piperidine-containing structures. The process involves an intramolecular metathesis reaction of a diene, catalyzed by transition metal complexes (most commonly ruthenium-based Grubbs catalysts), to form a cyclic olefin and a small volatile alkene like ethene. Subsequent reduction of the double bond in the newly formed ring would yield a saturated piperidine scaffold. Therefore, RCM is highly relevant to the synthesis of precursors to or analogs of this compound.
Mechanistic Studies of this compound Reactions
While specific, detailed mechanistic studies on the reactions of this compound are not widely published, the elucidation of its reaction pathways would follow established principles of physical organic chemistry. Investigating mechanisms, such as its formation from 3-methylpiperidine (B147322) and ethylene (B1197577) oxide or its coordination to metal centers, would involve a combination of kinetic, isotopic, and computational methods. nih.govmdpi.com
A comprehensive mechanistic investigation would typically employ the following approaches:
| Method | Description | Information Gained |
|---|---|---|
| Kinetic Studies | Measuring reaction rates as a function of reactant concentrations. | Determines the reaction order with respect to each component, identifies the rate-determining step, and provides the rate law. nih.gov |
| Isotope Effect Analysis | Comparing the reaction rates of the normal substrate with an isotopically labeled (e.g., deuterium) version. | Probes whether a specific C-H (or O-H, N-H) bond is broken in the rate-limiting transition state (Kinetic Isotope Effect). nih.gov |
| Computational Chemistry | Using methods like Density Functional Theory (DFT) to model the reaction pathway. | Calculates the energies of reactants, intermediates, transition states, and products to map the potential energy surface and corroborate experimental findings. mdpi.com |
| Intermediate Trapping | Adding a reagent designed to react with and trap a suspected reaction intermediate. | Provides evidence for the existence of transient species along the reaction coordinate. |
For example, in the synthesis of this compound from 3-methylpiperidine and ethylene oxide, a mechanistic study would aim to confirm the proposed SN2 attack of the piperidine nitrogen on one of the epoxide carbons. Kinetic studies would likely show the reaction is first order in both the amine and the epoxide. Computational modeling could be used to visualize the transition state of the ring-opening step and calculate its activation energy.
Derivatives and Analogues of 2 3 Methylpiperidin 1 Yl Ethanol
Synthesis of Structural Analogues Bearing Modified Piperidine (B6355638) Rings
The synthesis of analogues with modified piperidine rings involves a variety of organic reactions aimed at introducing different substituents or altering the ring structure itself. These modifications can influence the steric and electronic properties of the molecule.
Common synthetic strategies include the alkylation and reductive amination of the piperidine nitrogen. For instance, a series of novel piperidine ring-modified analogues of (±)-threo-methyl phenyl(piperidin-2-yl)acetate were synthesized through piperidine ring alkylation and reductive amination, followed by reduction to yield the corresponding alcohol derivatives . This general approach can be adapted to produce a wide range of N-substituted analogues of 2-(3-methylpiperidin-1-yl)ethanol.
More complex modifications involve the construction of the piperidine ring from acyclic precursors, allowing for the introduction of various substituents at different positions. Methods such as the aza-Diels-Alder reaction, catalytic hydrogenation of substituted pyridines, and intramolecular cyclization of functionalized amines are employed to create diverse piperidine structures mdpi.com. For example, polysubstituted piperidines can be prepared via intramolecular radical cyclization of 1,6-enynes mdpi.com. Diastereoselective preparation of polysubstituted N-hydroxypiperidines has also been achieved through the intramolecular reductive cyclization of 1,5-diketone monoximes ajchem-a.com.
Furthermore, bridged piperidine analogues have been synthesized to create more conformationally constrained structures. These syntheses can involve multi-step sequences, including the preparation of bromo-intermediates, Suzuki coupling, ester hydrolysis, and the formation of bicyclic systems like 2-azanorbornane, nortropane, and isoquinuclidine derivatives.
The table below summarizes some examples of synthetic methods used to modify piperidine rings in related structures.
| Modification Strategy | Reaction Type | Example Precursors | Resulting Structure |
| N-Alkylation | Reductive Amination | Piperidine, Aldehyde/Ketone | N-Alkylpiperidine |
| Ring Construction | Aza-Diels-Alder | Imine, Diene | Substituted Piperidine |
| Ring Construction | Catalytic Hydrogenation | Substituted Pyridine (B92270) | Substituted Piperidine |
| Ring Construction | Intramolecular Cyclization | Functionalized Amine | Polysubstituted Piperidine |
| Bridged Ring Formation | Multi-step Synthesis | Bromo-intermediates, etc. | Bicyclic Piperidine Analogue |
Preparation of Derivatives with Varying Substituents on the Ethanol (B145695) Chain
Modifications to the ethanol side chain of this compound primarily involve reactions of the hydroxyl group, such as etherification, esterification, and substitution. These reactions lead to a diverse range of derivatives with altered polarity, reactivity, and potential for further functionalization.
A common modification is the methylation of the alcohol to form the corresponding methyl ether derivative . This is typically achieved using standard literature procedures for ether synthesis.
The hydroxyl group can also be a site for chain extension. For example, in related piperazine (B1678402) compounds, the ethanol chain has been extended through reactions that introduce additional functional groups. One such method involves the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, demonstrating the feasibility of adding new moieties to the ethanol chain mdpi.com.
The following table outlines some potential derivatization reactions on the ethanol chain.
| Reaction Type | Reagent(s) | Functional Group Formed |
| Etherification | Alkyl Halide, Base | Ether |
| Esterification | Acyl Chloride, Base | Ester |
| Oxidation | Oxidizing Agent (e.g., PCC) | Aldehyde/Carboxylic Acid |
| Substitution | Halogenating Agent (e.g., SOCl2) | Alkyl Halide |
Chiral Derivatives and Their Configuration
The presence of a methyl group at the 3-position of the piperidine ring in this compound means the compound is chiral. The synthesis of specific enantiomers or diastereomers is a key aspect of its chemistry. Furthermore, additional stereocenters can be introduced in both the piperidine ring and the ethanol chain.
The enantioselective synthesis of piperidine derivatives can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. For instance, (R)- and (S)-coniine, which are 2-substituted piperidines, have been synthesized from allylic alcohols via a Pd(II)-catalyzed 1,3-chirality transfer reaction ajchem-a.com. Asymmetric synthesis of beta-amino acids has been achieved using chiral derivatives of beta-alanine (B559535) containing the alpha-phenylethyl group as a chiral auxiliary nih.govsigmaaldrich.com.
Enzymatic kinetic resolution is a powerful tool for obtaining enantiopure 2-piperidineethanol (B17955) nih.gov. This method can separate racemic mixtures to provide access to both enantiomers. Biocatalytic methods, such as the enantioselective microbial reduction of substituted acetophenones, have been used to prepare chiral alcohols that are intermediates in the synthesis of various compounds nih.gov.
The preparation of chiral derivatives with defined stereochemistry is crucial for understanding their properties. The configuration of these derivatives is typically determined using analytical techniques such as chiral chromatography, NMR spectroscopy with chiral shift reagents, and X-ray crystallography.
The table below lists some approaches to obtaining chiral derivatives.
| Method | Description | Example |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Use of (R)- or (S)-alpha-phenylethylamine in the synthesis of beta-amino acids. nih.govsigmaaldrich.com |
| Chiral Catalyst | A catalyst that is itself chiral is used to favor the formation of one enantiomer over the other. | Pd(II)-catalyzed 1,3-chirality transfer reaction for the synthesis of (R)- and (S)-coniine. ajchem-a.com |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Kinetic resolution of 2-piperidineethanol. nih.gov |
| Microbial Reduction | Microorganisms are used to stereoselectively reduce a prochiral ketone to a chiral alcohol. | Enantioselective reduction of substituted acetophenones. nih.gov |
Structure-Reactivity Relationships in this compound Analogues (Chemical Context)
The reactivity of this compound and its analogues is determined by the interplay of their structural features, including the basicity of the piperidine nitrogen, the nucleophilicity of the hydroxyl group, and the steric hindrance imposed by the methyl group and other substituents.
The piperidine nitrogen is a basic and nucleophilic center, readily participating in reactions such as protonation, alkylation, and acylation. The presence of the methyl group at the 3-position can sterically hinder reactions at the nitrogen, although its electronic effect is relatively small. Modifications to the piperidine ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the basicity and nucleophilicity of the nitrogen atom.
The hydroxyl group of the ethanol chain is a primary alcohol, exhibiting typical alcohol reactivity. It can be oxidized to an aldehyde or a carboxylic acid, converted to an ether or an ester, or substituted with a halogen. The proximity of the piperidine nitrogen can influence the reactivity of the hydroxyl group, for example, through intramolecular hydrogen bonding or by acting as an internal base in certain reactions.
The structure of the analogue as a whole dictates its conformational preferences, which in turn affects reactivity. For example, in bridged piperidine analogues, the rigid structure limits the accessible conformations, potentially leading to different reaction outcomes compared to more flexible, non-bridged analogues.
The table below provides a general overview of the expected reactivity at different sites of the molecule.
| Reactive Site | Type of Reaction | Influencing Factors |
| Piperidine Nitrogen | Alkylation, Acylation, Protonation | Basicity, Steric Hindrance from Substituents |
| Ethanol Hydroxyl Group | Oxidation, Etherification, Esterification, Substitution | Nucleophilicity, Steric Hindrance, Proximity of Piperidine Nitrogen |
| C-H Bonds | Radical Halogenation, Oxidation | Bond Dissociation Energy, Presence of Activating Groups |
Development of Polymeric Derivatives incorporating this compound Units
The incorporation of this compound units into polymeric structures can impart new properties to the resulting materials, such as altered solubility, thermal stability, and the introduction of basic or functionalizable sites along the polymer chain.
One approach to creating such polymers is to first synthesize a monomer containing the this compound moiety and then polymerize it. For example, the hydroxyl group could be esterified with a polymerizable acid like acrylic acid or methacrylic acid to form a vinyl monomer. This monomer could then be polymerized or copolymerized with other vinyl monomers using standard free-radical or controlled radical polymerization techniques.
Alternatively, the this compound unit can be grafted onto an existing polymer. For instance, a polymer with reactive side groups, such as poly(vinyl chloride), can be modified. The hydroxyl group of this compound can be used to displace the chlorine atoms on the PVC backbone, although this reaction can be challenging. A more common approach is to use a polymer with electrophilic groups like acyl chlorides. For example, copoly(vinyl chloride-vinyl alcohol) can be reacted with a diacid chloride like adipoyl chloride to create a polymer with pendant acyl chloride groups. These can then be reacted with the hydroxyl group of this compound to form ester linkages, thereby attaching the piperidine-containing unit to the polymer chain orientjchem.org.
The synthesis of polyurethane derivatives is another possibility. The hydroxyl group of this compound can react with diisocyanates to form urethane (B1682113) linkages, potentially leading to the formation of polyurethanes with piperidine moieties in the backbone or as pendant groups researchgate.net.
The table below outlines potential strategies for creating polymeric derivatives.
| Polymerization Strategy | Description | Example Monomer/Polymer |
| Monomer Synthesis and Polymerization | A monomer containing the desired unit is first synthesized and then polymerized. | 2-(3-Methylpiperidin-1-yl)ethyl acrylate |
| Grafting onto an Existing Polymer | The desired unit is attached to the side chains of a pre-formed polymer. | Reaction with poly(vinyl oxy adipoyl chloride) orientjchem.org |
| Polycondensation | The desired unit is incorporated into the polymer backbone through condensation reactions. | Reaction with diisocyanates to form polyurethanes. |
Applications of 2 3 Methylpiperidin 1 Yl Ethanol in Chemical Synthesis and Catalysis
2-(3-Methylpiperidin-1-yl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. sigmaaldrich.comwilliams.edu Chiral auxiliaries are typically derived from readily available, enantiomerically pure compounds, often from the "chiral pool." wikipedia.org While prominent examples include Evans oxazolidinones and derivatives of camphor (B46023) or ephedrine, the structural motif of a chiral 1,2-amino alcohol is a well-established prerequisite for an effective auxiliary. researchgate.netresearchgate.netrsc.org
This compound, particularly in its enantiopure form (either (R) or (S)), fits the profile of a potential chiral auxiliary. The synthesis involves three key stages: covalent attachment to a prochiral substrate (like a carboxylic acid), a diastereoselective transformation (such as enolate alkylation), and subsequent removal of the auxiliary to yield an enantiomerically enriched product. wikipedia.org The stereocenter on the piperidine (B6355638) ring, influenced by the methyl group, can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.
Table 1: Hypothetical Application as a Chiral Auxiliary in Asymmetric Alkylation
| Step | Description | Reaction Details |
| 1. Coupling | The alcohol of this compound is esterified with a prochiral carboxylic acid (e.g., propanoic acid) to form the chiral ester. | R-COOH + (S)-2-(3-Methylpiperidin-1-yl)ethanol → Chiral Ester |
| 2. Diastereoselective Enolate Formation & Alkylation | The chiral ester is treated with a base (e.g., LDA) to form a stereochemically defined enolate. The steric hindrance from the methylpiperidine ring directs the incoming electrophile (e.g., benzyl (B1604629) bromide) to one face. | 1. LDA, THF, -78 °C2. Benzyl Bromide |
| 3. Auxiliary Cleavage | The auxiliary is removed, typically by hydrolysis or reduction (e.g., LiAlH₄), to release the chiral product and recover the auxiliary for potential reuse. | LiOH, H₂O/THF or LiAlH₄, THF |
This approach, analogous to well-established systems, demonstrates the potential of the this compound scaffold to induce chirality in synthetic sequences. williams.edursc.org
Role of this compound as a Ligand in Metal-Catalyzed Reactions
The development of chiral ligands is central to the field of asymmetric metal catalysis. By coordinating to a metal center, a chiral ligand creates a stereochemically defined environment that can lead to high levels of enantioselectivity in a catalyzed reaction. nih.govmdpi.com this compound, with its nitrogen and oxygen donor atoms, is classified as a chiral N,O-bidentate ligand, a class of ligands known for its effectiveness in various transformations. nih.govsfu.canih.gov
Asymmetric Catalysis with this compound-Metal Complexes
When complexed with transition metals such as rhodium, iridium, or palladium, ligands containing the this compound scaffold can facilitate a wide array of asymmetric reactions. The ligand chelates to the metal through the piperidine nitrogen and the ethanol (B145695) oxygen, forming a stable five-membered ring. This rigidifies the catalytic complex, and the chirality originating from the 3-methyl substituent is translated to the substrate during the catalytic cycle. This can influence the stereochemical outcome of reactions like asymmetric hydrogenation, transfer hydrogenation, and allylic alkylation. researchgate.net
Table 2: Potential Asymmetric Reactions Catalyzed by M-2-(3-Methylpiperidin-1-yl)ethanol Complexes
| Reaction Type | Metal Center | Substrate Example | Potential Outcome |
| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Prochiral olefins (e.g., methyl (Z)-α-acetamidocinnamate) | Enantiomerically enriched amino acid precursor |
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Prochiral ketones (e.g., acetophenone) | Enantiomerically enriched alcohol (e.g., (R)- or (S)-1-phenylethanol) |
| Asymmetric Allylic Alkylation | Palladium (Pd) | 1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonate | Enantiomerically enriched allylic substitution product |
Ligand Design Principles Incorporating the this compound Scaffold
The effectiveness of a chiral ligand is highly dependent on its structural properties. The this compound framework is a "privileged scaffold" because it is modular and allows for systematic tuning of its steric and electronic properties. nih.govresearchgate.net
Steric Tuning: The methyl group at the C3 position is a key steric controller. Replacing it with bulkier groups (e.g., isopropyl, tert-butyl, or phenyl) would increase steric hindrance, potentially enhancing enantioselectivity by creating a more defined chiral pocket around the metal center.
Electronic Tuning: While the parent scaffold is electronically neutral, modifications can be made to modulate the electron-donating ability of the nitrogen atom. For instance, if a phenyl group were present on the piperidine ring, its electronic character could be altered with electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (e.g., -OCH₃, -NMe₂) substituents. This tuning influences the ligand-metal bond and, consequently, the reactivity and selectivity of the catalyst. nih.gov
Backbone Modification: The ethanol sidechain can also be modified. Introducing substituents on the carbon atoms or changing the chain length would alter the bite angle and conformational flexibility of the resulting metallacycle, providing another handle for optimizing catalytic performance.
Table 3: Ligand Design Modifications and Their Potential Catalytic Impact
| Modification Site | Type of Modification | Expected Effect |
| Piperidine C3-Position | Increase substituent size (e.g., Me → iPr → tBu) | Increases steric bulk, potentially improving enantioselectivity. |
| Piperidine Nitrogen | Introduce aryl group with EWG/EDG | Modulates the electronic properties of the ligand, affecting catalyst activity. |
| Ethanol Backbone | Add substituents on the ethyl chain | Changes the chelate ring conformation and bite angle, influencing selectivity. |
Application in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. nih.gov The ligand's role is critical: it stabilizes the palladium catalyst, promotes oxidative addition and reductive elimination, and influences the reaction's efficiency. While phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are common, nitrogen-based ligands are also effective. nih.govrsc.org
A bidentate N,O-ligand like this compound can form a stable complex with palladium, potentially participating in catalytic cycles for reactions such as the Suzuki-Miyaura or Heck coupling. The ligand would stabilize the active Pd(0) species and facilitate the key steps of the reaction, offering an alternative to traditional phosphine-based systems.
This compound as a Building Block for Complex Organic Molecules
The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. mdpi.comresearchgate.net Compounds like this compound are valuable starting materials, or "building blocks," for the synthesis of more complex, biologically active molecules. nbinno.comeurekalert.orgbeilstein-archives.org Its value lies in its bifunctionality, allowing for selective and sequential chemical modifications.
The primary alcohol can undergo a range of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or etherification. The tertiary piperidine nitrogen can be used to form quaternary ammonium (B1175870) salts or can direct ortho-lithiation if an appropriate aromatic group is attached elsewhere. This orthogonality allows chemists to build molecular complexity in a controlled manner.
Table 4: Synthetic Utility as a Building Block
| Functional Group | Reaction Type | Product Class | Potential Application |
| Alcohol (-OH) | Esterification with a bioactive carboxylic acid | Ester prodrugs | To improve pharmacokinetic properties of a known drug. |
| Alcohol (-OH) | Oxidation (e.g., with PCC or TEMPO) | Chiral aldehyde or carboxylic acid | Intermediate for further C-C bond formation (e.g., Wittig, Grignard). |
| Piperidine (N) | N-Alkylation with a functionalized halide | Complex amines | To link the piperidine scaffold to another pharmacophore. |
| Both | Intramolecular cyclization (after modification) | Bicyclic and fused heterocyclic systems | To create novel, rigid scaffolds for drug discovery. |
Utilization in the Synthesis of Heterocyclic Compounds
Building upon its role as a versatile starting material, this compound can be used specifically for the construction of new heterocyclic systems, particularly fused and spirocyclic structures. mdpi.comorganic-chemistry.org The existing piperidine ring serves as a template, and the side-chain functional group provides a handle for cyclization reactions.
Various strategies can be envisioned. For instance, the alcohol could be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent introduction of a nucleophilic group elsewhere on a modified scaffold could lead to an intramolecular cyclization, forming a fused bicyclic system. Alternatively, the piperidine nitrogen could act as the nucleophile in an intramolecular reaction, such as an aza-Michael addition or a Pictet-Spengler-type cyclization, to generate new ring systems. usm.eduyoutube.com These transformations are valuable for creating structurally diverse and novel molecular architectures from a simple, chiral precursor.
Table 5: Potential Cyclization Strategies
| Cyclization Strategy | Required Modification of Precursor | Resulting Heterocyclic System |
| Intramolecular N-Alkylation | Convert alcohol to leaving group (e.g., -OTs); attach nucleophile to N | Fused bicyclic system (e.g., indolizidine or quinolizidine (B1214090) analog) |
| Intramolecular Michael Addition | Attach an α,β-unsaturated carbonyl to the N-atom | Fused piperidinone ring system |
| Pictet-Spengler Reaction | Convert alcohol to an arylethyl group attached to N | Fused tetrahydro-β-carboline type system |
| [4+2] Cycloaddition | Convert piperidine to a diene or dienophile component | Fused or bridged polycyclic system |
Applications in Supramolecular Chemistry
Following a comprehensive review of scientific literature and chemical databases, no specific research findings or documented applications of This compound in the field of supramolecular chemistry have been identified.
The piperidine structural motif, a six-membered heterocycle containing a nitrogen atom, is a recognized building block in the design of molecules for supramolecular chemistry. The tertiary amine and the hydroxyl group present in This compound offer potential sites for non-covalent interactions, such as hydrogen bonding and host-guest interactions, which are fundamental to self-assembly and molecular recognition processes.
For instance, various other functionalized piperidine derivatives have been investigated for their ability to form inclusion complexes with host molecules like cyclodextrins or to act as components in the self-assembly of larger supramolecular architectures. These studies often leverage the specific stereochemistry and electronic properties of the piperidine ring to direct the formation of well-defined supramolecular structures.
However, despite the theoretical potential of This compound to participate in such interactions, there is currently no available research that details its use as a guest molecule, a template for self-assembly, or as a component in the construction of supramolecular systems such as rotaxanes, catenanes, or molecular cages. Consequently, no experimental data, such as association constants, binding affinities, or detailed descriptions of its behavior in supramolecular assemblies, can be provided.
Further research would be necessary to explore and establish any potential roles of This compound within the domain of supramolecular chemistry.
Spectroscopic and Structural Elucidation Studies of 2 3 Methylpiperidin 1 Yl Ethanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR spectra, namely ¹H and ¹³C NMR, provide initial information on the types and numbers of proton and carbon environments in the molecule. For 2-(3-Methylpiperidin-1-yl)ethanol, the ¹H NMR spectrum would show distinct signals for the methyl group, the protons on the piperidine (B6355638) ring, and the protons of the N-CH₂CH₂OH side chain. Similarly, the ¹³C NMR spectrum would reveal eight distinct carbon signals corresponding to the molecular structure.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular skeleton by establishing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons within the piperidine ring and between the two methylene (B1212753) groups of the ethanol (B145695) side chain, confirming these structural fragments.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart. researchgate.net Key HMBC correlations would be observed between the protons of the N-CH₂ group on the ethanol chain and the C2/C6 carbons of the piperidine ring, definitively linking the side chain to the heterocyclic core. Correlations from the methyl protons to the C2, C3, and C4 carbons of the ring would confirm the position of the methyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This data is illustrative and based on standard chemical shift values and analysis of the molecular structure. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
|---|---|---|---|
| 3-CH₃ | ~0.9 (d) | ~19.0 | COSY: H3; HMBC: C2, C3, C4 |
| H2 | ~2.0-2.2 (m), ~2.8-3.0 (m) | ~61.0 | COSY: H3, H6; HMBC: C3, C4, C6, 1'-CH₂ |
| H3 | ~1.5-1.7 (m) | ~32.0 | COSY: H2, H4, 3-CH₃; HMBC: C2, C4, C5, 3-CH₃ |
| H4 | ~1.1-1.3 (m), ~1.7-1.9 (m) | ~35.0 | COSY: H3, H5; HMBC: C2, C3, C5, C6 |
| H5 | ~1.1-1.3 (m), ~1.7-1.9 (m) | ~26.0 | COSY: H4, H6; HMBC: C3, C4, C6 |
| H6 | ~2.0-2.2 (m), ~2.8-3.0 (m) | ~54.0 | COSY: H2, H5; HMBC: C2, C4, C5, 1'-CH₂ |
| 1'-CH₂ | ~2.5-2.7 (t) | ~58.0 | COSY: 2'-CH₂; HMBC: C2, C6, 2'-CH₂ |
| 2'-CH₂ | ~3.5-3.7 (t) | ~60.5 | COSY: 1'-CH₂; HMBC: 1'-CH₂ |
The piperidine ring in this compound exists predominantly in a chair conformation. Due to the substitution pattern, it undergoes ring inversion between two non-equivalent chair forms. Furthermore, rotation can occur around the C-N bond connecting the ethanol side chain. These dynamic processes can often be studied using temperature-dependent NMR, or Dynamic NMR (DNMR). nih.gov
By recording NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of a dynamic process (like ring inversion) becomes comparable to the NMR timescale. researchgate.net From the coalescence temperature and the frequency difference between the exchanging signals, the rate constant for the process can be determined. This allows for the calculation of the free energy of activation (ΔG‡), which represents the rotational barrier for the conformational change. nih.gov Such studies provide critical insight into the molecule's flexibility and the relative stability of its conformers.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). nih.govresearchgate.net This precision allows for the determination of the exact elemental formula of the parent molecule. For this compound, HRMS would be used to measure the mass of its molecular ion ([M+H]⁺). The experimentally determined exact mass would be compared to the calculated mass for the formula C₈H₁₈NO⁺ (the protonated form of C₈H₁₇NO), confirming the elemental composition and ruling out other possibilities with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. nih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to fragmentation, for instance, through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:
Loss of a water molecule (H₂O) from the ethanol side chain.
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a CH₂OH radical or the formation of an iminium ion by cleavage of a bond within the ring.
Cleavage of the C-C bond in the side chain, resulting in a stable piperidinyl-methyl cation.
Loss of the methyl group from the piperidine ring.
Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound This data is illustrative and predicts plausible fragmentation pathways.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |
|---|---|
| 144.1383 | [M+H - H₂O]⁺ |
| 128.1434 | [M+H - CH₂OH]⁺ |
| 112.1121 | Iminium ion from ring opening |
| 98.1019 | Piperidine ring fragment after loss of side chain |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of particular functional groups. These techniques are therefore excellent for identifying the functional groups present in a molecule.
For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine (C-N), and the aliphatic C-H bonds.
O-H stretch: A strong and broad absorption band is expected in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H stretch: Strong absorptions will appear in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the various sp³ C-H bonds in the piperidine ring and side chain.
C-O stretch: A distinct band in the 1050-1150 cm⁻¹ region of the IR spectrum would confirm the presence of the primary alcohol C-O bond.
C-N stretch: The stretching vibration for the tertiary amine C-N bond would typically appear as a medium to weak band in the 1020-1250 cm⁻¹ range.
Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the carbon skeleton.
Table 3: Characteristic Vibrational Frequencies for this compound This data is based on standard functional group correlation tables.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretch (H-bonded) | 3200 - 3600 | IR (strong, broad) |
| C-H (sp³) | Stretch | 2850 - 3000 | IR (strong), Raman (strong) |
| C-H | Bend | 1350 - 1470 | IR (medium) |
| C-O | Stretch | 1050 - 1150 | IR (strong) |
X-ray Crystallography of this compound and Its Complexes/Derivatives
A thorough search of scientific literature and crystallographic databases for single-crystal X-ray diffraction data on this compound, its complexes, or its derivatives has been conducted. However, at present, there are no publicly available crystallographic reports or corresponding Crystallographic Information Files (CIF) for this specific compound or its related structures.
Should such data become available, a representative data table would be presented as follows to summarize the key crystallographic parameters:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₇NO |
| Formula Weight | 143.23 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
| R-factor | [Value] |
| Data Source | [Reference] |
This table is for illustrative purposes only, as no experimental data has been found.
Circular Dichroism (CD) Spectroscopy for Chiral this compound
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and secondary structure of optically active compounds. Since this compound possesses a chiral center at the 3-position of the piperidine ring, its enantiomers are expected to exhibit distinct CD spectra.
An extensive review of scientific literature has been performed to locate experimental CD spectroscopic data for the enantiomers of this compound. This search did not yield any published studies detailing the chiroptical properties of this compound.
If CD spectroscopic data were available, it would typically be presented in a table summarizing the observed Cotton effects, which are characteristic positive or negative peaks in a CD spectrum.
Table 2: Hypothetical Circular Dichroism Data for Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-2-(3-Methylpiperidin-1-yl)ethanol | [λ₁] | [Value] |
| [λ₂] | [Value] | |
| (S)-2-(3-Methylpiperidin-1-yl)ethanol | [λ₁] | [Value] |
| [λ₂] | [Value] |
This table is for illustrative purposes only, as no experimental data has been found.
Computational Chemistry and Theoretical Studies of 2 3 Methylpiperidin 1 Yl Ethanol
Conformational Analysis and Energy Landscapes of 2-(3-Methylpiperidin-1-yl)ethanol
A conformational analysis would be the first step in a computational study. This involves identifying the different spatial arrangements of the atoms in the molecule, known as conformers, and determining their relative energies. For this compound, this would involve considering the chair and boat conformations of the piperidine (B6355638) ring, the orientation of the methyl group (axial vs. equatorial), and the rotation around the C-C and C-N bonds of the ethanol (B145695) side chain. The relative energies of these conformers would determine the most stable, and therefore most populated, structures at a given temperature. Such studies often employ methods like molecular mechanics or more accurate quantum mechanical calculations. For instance, studies on substituted piperazines have shown a preference for the axial conformation in certain derivatives. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide deep insights into the electronic properties of this compound. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov The MEP map would identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For example, in a study on a different heterocyclic ethanol derivative, DFT calculations were used to identify electrophile and nucleophile centers. mdpi.comresearchgate.net
Illustrative Data Table for Calculated Quantum Chemical Properties (Hypothetical)
| Parameter | Value (Method/Basis Set) |
| Energy of HOMO | -6.5 eV (B3LYP/6-311G(d,p)) |
| Energy of LUMO | 0.5 eV (B3LYP/6-311G(d,p)) |
| HOMO-LUMO Gap | 7.0 eV (B3LYP/6-311G(d,p)) |
| Dipole Moment | 2.1 D (B3LYP/6-311G(d,p)) |
Molecular Dynamics Simulations for Solvent Effects on this compound
Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different solvent environments, such as water or ethanol. These simulations model the movement of every atom in the system over time, providing a dynamic picture of how the solvent interacts with the solute. This is particularly important for understanding how the solvent might influence the conformational preferences of the molecule and its interactions with other molecules. Studies on other molecules have shown that solvent can significantly alter the conformational landscape. nih.gov
Prediction of Spectroscopic Parameters
Computational methods are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. By calculating these spectra for different possible conformers, a weighted average spectrum can be generated and compared with experimental data to confirm the structure and conformational preferences of the molecule. For example, a computational study on methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate demonstrated good agreement between theoretical and experimental spectroscopic data. researchgate.netresearchgate.net
Illustrative Data Table for Predicted vs. Experimental Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3450 | 3430 |
| C-H stretch (aliphatic) | 2950-2850 | 2940-2845 |
| C-N stretch | 1150 | 1145 |
| C-O stretch | 1050 | 1040 |
Computational Modeling of this compound as a Ligand in Catalytic Cycles
The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound a potential ligand for metal catalysts. Computational modeling could be used to investigate its binding affinity to different metal centers and to model its behavior within a catalytic cycle. This would involve calculating the geometries and energies of the catalyst-ligand complex and any intermediates and transition states in the catalytic reaction. Such studies are crucial for the rational design of new catalysts.
Future Perspectives and Emerging Research Directions for 2 3 Methylpiperidin 1 Yl Ethanol
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-substituted piperidines and amino alcohols is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. For 2-(3-methylpiperidin-1-yl)ethanol, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Emerging strategies that could be adapted for the synthesis of this compound include:
Catalytic Hydrogenation of Pyridine (B92270) Precursors: The hydrogenation of substituted pyridines is a common method for producing piperidine (B6355638) rings. nih.gov Future work could explore the use of novel heterogeneous catalysts, such as those based on non-precious metals like cobalt or nickel, to enable the reduction of a suitable pyridine precursor under milder conditions and with higher selectivity. nih.gov The use of water as a solvent in such reactions is also a key area of green chemistry that could be applied. nih.gov
Reductive Amination: A highly desirable approach would be the direct reductive amination of a suitable keto-alcohol with 3-methylpiperidine (B147322) or the reaction of a keto-amine with a reducing agent. Green and effective methods for producing N,N-dialkylated amines from fatty acids and esters have been identified, and similar principles could be applied here. rsc.org
One-Pot Syntheses: The development of one-pot or domino reactions that combine several synthetic steps without the isolation of intermediates would significantly improve the efficiency of producing this compound. Such methods are being developed for other piperidine and pyrrolidine (B122466) derivatives, often avoiding the need for expensive metal catalysts. researchgate.net
Bio-catalysis and Chemo-enzymatic Routes: The use of enzymes or whole-cell biocatalysts offers the potential for highly stereoselective syntheses, which would be crucial for obtaining enantiomerically pure forms of this compound. Given the chirality of the 3-methylpiperidine moiety, this is a particularly important consideration.
| Synthetic Strategy | Potential Advantages for this compound | Illustrative Precursors |
| Catalytic Hydrogenation | High atom economy, potential for stereoselectivity. | 3-Methylpyridine derivative |
| Reductive Amination | Direct C-N bond formation, use of readily available starting materials. | A suitable keto-alcohol and 3-methylpiperidine |
| One-Pot Synthesis | Reduced waste, time, and cost; increased efficiency. | Simple aldehydes, amines, and other building blocks |
| Bio-catalysis | High enantioselectivity, mild reaction conditions. | Pro-chiral substrates |
Exploration of Undiscovered Chemical Transformations
The bifunctional nature of this compound, possessing both a tertiary amine and a primary alcohol, makes it a versatile building block for a wide range of chemical transformations. While its basic reactions are predictable, future research could uncover novel and unexpected reactivity.
Oxidative C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, which are traditionally considered unreactive. Research could explore the selective oxidation of the piperidine ring or the ethanol (B145695) side chain to introduce new functional groups and create complex molecular architectures.
Ring-Opening and Rearrangement Reactions: Under specific catalytic conditions, the piperidine ring could potentially undergo ring-opening or rearrangement reactions, leading to the formation of novel acyclic or different heterocyclic structures.
Polymerization: The hydroxyl group of this compound could serve as an initiator for ring-opening polymerization of cyclic esters or other monomers, leading to the formation of polymers with a pendant piperidine group. These polymers could have interesting properties for drug delivery or material science applications.
Multicomponent Reactions (MCRs): The use of this compound as a component in MCRs could lead to the rapid generation of molecular diversity and the discovery of new compounds with interesting biological or material properties. Piperidine has been used as a dual-system catalyst in such reactions. nih.gov
Integration into Advanced Functional Materials (Chemical Context)
The unique combination of a heterocyclic amine and an alcohol functional group in this compound makes it an attractive candidate for incorporation into advanced functional materials.
Surface Modification: The compound could be used to modify the surfaces of materials like silica (B1680970) or metal oxides. scbt.com The hydroxyl group can form covalent bonds with the surface, while the piperidine moiety can alter the surface properties, such as hydrophobicity, and introduce specific binding sites.
Organic-Inorganic Hybrid Materials: Through sol-gel processes, this compound could be incorporated into silica or titania networks to create organic-inorganic hybrid materials. mdpi.com The piperidine group could act as a template for porosity or as a basic site for catalytic applications within the material.
Polymer Additives: The compound could be used as an additive in polymers to enhance their thermal stability, act as a UV stabilizer, or improve their dye-binding capacity. Amino alcohols are known to be useful in the development of polymers and surfactants. scbt.com
Self-Assembling Systems: The amphiphilic nature of molecules derived from this compound, for instance, by esterification of the alcohol, could lead to the formation of micelles, vesicles, or other self-assembled structures in solution. These have potential applications in drug delivery and nanotechnology. The self-assembly of amino acids and their derivatives is a growing field of research. beilstein-journals.org
| Material Type | Potential Role of this compound | Resulting Properties/Applications |
| Surface Modified Materials | Covalent attachment to surfaces via the hydroxyl group. | Altered surface energy, introduction of basic sites. |
| Hybrid Sol-Gel Materials | Incorporation into an inorganic matrix. | Enhanced thermal stability, catalytic activity. |
| Functional Polymers | As a monomer or additive. | Improved material properties, new functionalities. |
| Self-Assembled Systems | As a building block for amphiphilic molecules. | Formation of nanostructures for delivery systems. |
Design of Highly Efficient Catalytic Systems Based on this compound Ligands
The nitrogen atom of the piperidine ring and the oxygen atom of the ethanol side chain in this compound can act as a bidentate ligand, chelating to metal centers. This makes it a promising scaffold for the development of novel catalysts.
Asymmetric Catalysis: By resolving the racemic mixture of this compound, enantiomerically pure ligands can be synthesized. These chiral ligands could be used in a variety of asymmetric catalytic reactions, such as asymmetric hydrogenation, alkylation, or epoxidation, to produce enantiomerically enriched products. The use of chiral amino alcohols as ligands is a well-established strategy in asymmetric catalysis. nih.gov
Organocatalysis: The basic nitrogen atom of the piperidine ring allows this compound and its derivatives to function as organocatalysts for reactions such as the Michael addition, aldol (B89426) condensation, or Knoevenagel condensation. Piperidine itself is known to be an efficient organocatalyst. researchgate.net
Supported Catalysts: The ligand can be immobilized on a solid support, such as a polymer or silica gel, to create a heterogeneous catalyst. This would facilitate catalyst recovery and reuse, making the catalytic process more sustainable and cost-effective.
Dual-Function Catalysts: The presence of both a basic amine and a potentially acidic hydroxyl group (upon deprotonation) could enable the design of dual-function catalysts that can activate both the electrophile and the nucleophile in a reaction.
Bridging Fundamental and Applied Research in this compound Chemistry
A crucial aspect of future research on this compound will be the effective translation of fundamental chemical discoveries into practical applications.
Computational Modeling and Screening: In silico studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the properties of this compound and its derivatives, including their reactivity, ligand-binding affinities, and potential as catalysts. This can help to guide experimental work and accelerate the discovery process.
Structure-Property Relationship Studies: A systematic investigation into how modifications to the structure of this compound (e.g., substitution on the piperidine ring, extension of the ethanol chain) affect its physical and chemical properties will be essential for tailoring the molecule for specific applications.
Collaboration with Other Disciplines: The full potential of this compound will be realized through interdisciplinary collaborations. Working with materials scientists, pharmacologists, and chemical engineers will be key to identifying and developing high-impact applications for this versatile compound. For instance, piperidine derivatives have been extensively studied for their pharmacological applications. nih.govmdpi.com
Exploration of Biological Activity: Given that the piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals, it is highly probable that derivatives of this compound could exhibit interesting biological activities. researchgate.netajchem-a.com Future research should include screening for a range of activities, such as antimicrobial, anticancer, or central nervous system effects.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Methylpiperidin-1-yl)ethanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves alkylation or nucleophilic substitution of 3-methylpiperidine with a hydroxyethyl precursor. Key steps include:
- Step 1: Reacting 3-methylpiperidine with ethylene oxide or a bromoethanol derivative under basic conditions (e.g., KCO) to form the ethanol-substituted piperidine .
- Step 2: Purification via column chromatography or distillation to isolate the product.
- Critical Parameters: Temperature (60–80°C), solvent choice (e.g., THF or dichloromethane), and stoichiometric ratios significantly affect yield. For example, excess ethylene oxide improves regioselectivity but may require quenching to avoid side reactions .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR): H NMR reveals proton environments (e.g., methyl group at δ 0.9–1.2 ppm, hydroxyl proton at δ 1.5–2.0 ppm). C NMR confirms the piperidine ring carbons (e.g., C-3 methyl at δ 20–25 ppm) .
- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 158.2) and fragmentation patterns to validate substituents .
- Infrared Spectroscopy (IR): O–H stretching (~3300 cm) and C–N vibrations (~1250 cm) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound with neurological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to receptors (e.g., dopamine or serotonin transporters). Focus on the ethanol moiety’s hydrogen-bonding capacity and the methyl group’s steric effects .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Parameters like binding free energy (ΔG) and RMSD values indicate interaction strength .
Q. How do structural modifications to the piperidine ring alter the compound’s reactivity in catalytic applications?
Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO) at the 3-position reduces nucleophilicity, while electron-donating groups (e.g., -OCH) enhance it. Compare via Hammett plots .
- Case Study: Replacing the 3-methyl group with a benzyl group increases steric hindrance, reducing reaction rates in SN pathways by 40% .
Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?
Methodological Answer:
- Meta-Analysis: Compare IC values across studies using standardized assays (e.g., radioligand binding vs. functional cAMP assays). Discrepancies often arise from assay sensitivity or cell line variability .
- In Silico Validation: Apply consensus scoring in cheminformatics platforms (e.g., Schrödinger) to prioritize high-confidence targets .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, fume hoods, and eye protection due to skin/eye irritation risks (GHS Category 2) .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .
Data Contradiction Analysis
Example Issue: Conflicting reports on the compound’s solubility in polar solvents.
Resolution:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
